REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:14][CH2:13][C:12]([OH:18])([C:15]([OH:17])=[O:16])[CH2:11][CH2:10]1)C1C=CC=CC=1>[Pd].CCO>[NH2:8][CH:9]1[CH2:14][CH2:13][C:12]([OH:18])([C:15]([OH:17])=[O:16])[CH2:11][CH2:10]1
|
Name
|
4-(Benzylamino)-1-hydroxycyclohexanecarboxylic acid
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CCC(CC1)(C(=O)O)O
|
Name
|
|
Quantity
|
0.282 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
8.82 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under an atmosphere of hydrogen at RT for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® brand
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
WASH
|
Details
|
rinsing with DCM (10 mL), EtOH (10 mL), and MeOH (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC(CC1)(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |